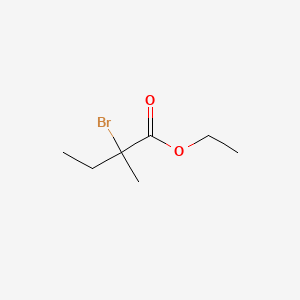

Ethyl 2-bromo-2-methylbutanoate

Overview

Description

Ethyl 2-bromo-2-methylbutanoate is an organic compound with the molecular formula C7H13BrO2 . It is used in various scientific research and possesses intriguing properties that make it ideal for exploring new avenues in organic synthesis and drug development.

Synthesis Analysis

The synthesis of Ethyl 2-bromo-2-methylbutanoate involves several reactions. One method involves the reaction of 2-bromopropane with sodium ethoxide in ethanol, yielding a 27% yield of the product . Another method involves the reaction with N-Bromosuccinimide in chloroform at 80℃ for 3 hours, yielding an 81% yield .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-2-methylbutanoate contains a total of 22 bonds; 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

The reaction of 2-bromopropane with sodium ethoxide in ethanol provides a good example of the chemical reactions involving Ethyl 2-bromo-2-methylbutanoate. Elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-methylbutanoate has a molecular weight of 209.08 g/mol . It is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol .Scientific Research Applications

Biosynthesis in Fruit Aromas Ethyl 2-methylbutanoate, a compound closely related to ethyl 2-bromo-2-methylbutanoate, plays a significant role in fruit aroma, particularly in apples. Research has explored its biosynthesis in different apple cultivars, revealing unique biosynthetic products and differences in aroma profiles between Red Delicious and Granny Smith apples. These findings suggest the compound's importance in determining the distinct aroma characteristics of different fruits (Rowan et al., 1996).

Enantiomers in Wine Aroma The enantiomers of ethyl 2-methylbutanoate, another closely related compound, have been studied for their roles in wine aroma. Research has quantified these enantiomers in various wines and investigated their sensory effects. This research enhances the understanding of how such compounds contribute to the complex aroma profiles of different wine varieties (Gammacurta et al., 2018); (Lytra et al., 2014).

Metabolism in Apples The metabolism of ethyl tiglate, a compound closely related to ethyl 2-bromo-2-methylbutanoate, in apples has been a subject of study. Research identified its transformation products and explored its potential as a precursor to certain aroma compounds, adding to the understanding of apple flavor development (Hauck et al., 2000).

Synthetic Applications The synthesis of compounds related to ethyl 2-bromo-2-methylbutanoate has been explored for various applications. For example, the Arbuzov reaction was employed to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, demonstrating the potential for creating complex molecules for diverse uses (Nhu, 2013).

Chemical Reactions and Mechanisms The reactivity of alkyl 2-(bromozinc)acylates, derived from compounds like ethyl 2-bromo-2-methylbutanoate, has been studied to understand their chemical behavior and potential applications. These studies contribute to the broader knowledge of organic synthesis and reaction mechanisms (Zorin et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-bromo-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-7(3,8)6(9)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOFXQMBUWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277864 | |

| Record name | ethyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-2-methylbutanoate | |

CAS RN |

5398-71-0 | |

| Record name | 5398-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

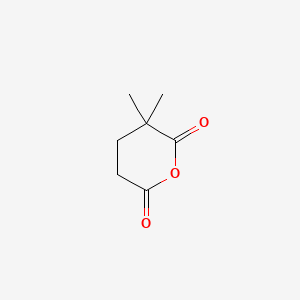

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2-bromo-2-methylbutanoate in the synthesis of Clinofibrate?

A1: Ethyl 2-bromo-2-methylbutanoate acts as an alkylating agent in the synthesis of Clinofibrate []. The synthesis starts with the electrophilic substitution of cyclohexanone with phenol to yield 1,1-bis(4-hydroxyphenyl)cyclohexane. This intermediate then undergoes a condensation reaction with Ethyl 2-bromo-2-methylbutanoate. The bromine atom in Ethyl 2-bromo-2-methylbutanoate acts as a leaving group, facilitating the attachment of the 2-methylbutanoate moiety to the 1,1-bis(4-hydroxyphenyl)cyclohexane structure. Subsequent hydrolysis of this condensation product yields Clinofibrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)